[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate
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Overview
Description
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a benzyl group and an acetyloxy group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Acetylation: The acetyloxy group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzyl group or the pyrrolidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, the compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(3R)-1-Benzyl-3-(methoxy)pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an acetyloxy group.
Uniqueness
The presence of the acetyloxy group in [(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate may confer unique reactivity and properties compared to its analogs, potentially making it more suitable for specific applications in synthesis or drug development.
Properties
IUPAC Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363704 |
Source
|
Record name | AC1LTQB5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-59-3 |
Source
|
Record name | AC1LTQB5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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